molecular formula Th B1209163 Thorium-227 CAS No. 15623-47-9

Thorium-227

Numéro de catalogue: B1209163
Numéro CAS: 15623-47-9
Poids moléculaire: 227.0277 g/mol
Clé InChI: ZSLUVFAKFWKJRC-FTXFMUIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thorium-227, also known as this compound, is a useful research compound. Its molecular formula is Th and its molecular weight is 227.0277 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Targeted Alpha Therapy (TAT)

Targeted alpha therapy utilizes alpha-emitting isotopes to selectively target and kill cancer cells. Thorium-227 is increasingly being used in conjunction with monoclonal antibodies to create conjugates that deliver localized radiation directly to tumors.

Case Study: PSMA-Targeted this compound Conjugate

A study investigated the efficacy of a PSMA-targeted this compound conjugate (PSMA-TTC) in treating metastatic castration-resistant prostate cancer. The results demonstrated strong antitumor effects across various prostate cancer models, indicating the potential for this compound to enhance treatment outcomes in advanced stages of the disease .

Case Study: this compound Epratuzumab

This compound Epratuzumab (227Th-BAY1862864) is a radiopharmaceutical designed for relapsed or refractory CD-22 positive non-Hodgkin’s lymphoma. Initial clinical trials showed promise due to its high specificity and potent cytotoxic mechanism. The therapy targets B-cell malignancies while minimizing collateral damage to healthy tissues .

Clinical Trials and Research Findings

Several clinical trials have been conducted to assess the safety and efficacy of this compound-based therapies:

Study Indication Phase Findings
PSMA-TTCProstate CancerPreclinicalDemonstrated strong antitumor efficacy in various models
EpratuzumabNon-Hodgkin’s LymphomaPhase I/IIShowed initial promise with a focus on safety and tolerability
Glypican-3 ConjugateLiver CancerPreclinicalSignificant tumor burden reduction observed in animal models

Advantages of this compound

High Specificity: this compound can be conjugated with specific antibodies, allowing for targeted delivery to cancer cells, thereby reducing off-target effects commonly seen with traditional therapies.

Potent Cytotoxicity: The ability of alpha particles to cause localized damage makes this compound particularly effective against tumors resistant to other forms of treatment.

Longer Half-Life: The relatively long half-life of this compound facilitates production and distribution logistics compared to other short-lived isotopes, allowing for more flexible treatment schedules .

Challenges and Considerations

Despite its potential, several challenges remain:

Radioactive Handling and Safety: The use of this compound requires stringent safety protocols due to its radioactive nature. Facilities must be equipped for safe handling, and healthcare professionals need specialized training.

Potential Off-Target Toxicity: While designed for specificity, there remains a risk of off-target effects that could lead to adverse events, necessitating careful monitoring during clinical use .

Limited Clinical Data: While initial trials have shown promise, further studies are needed to establish long-term safety profiles and optimal dosing strategies.

Propriétés

Numéro CAS

15623-47-9

Formule moléculaire

Th

Poids moléculaire

227.0277 g/mol

Nom IUPAC

thorium-227

InChI

InChI=1S/Th/i1-5

Clé InChI

ZSLUVFAKFWKJRC-FTXFMUIASA-N

SMILES

[Th]

SMILES isomérique

[227Th]

SMILES canonique

[Th]

Synonymes

227Th radioisotope
Th-227 radioisotope
Thorium-227

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.